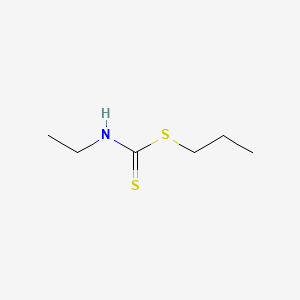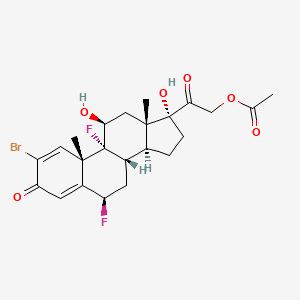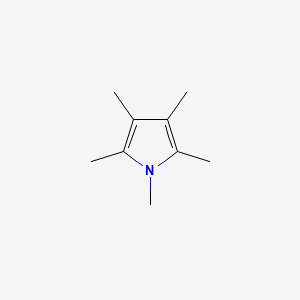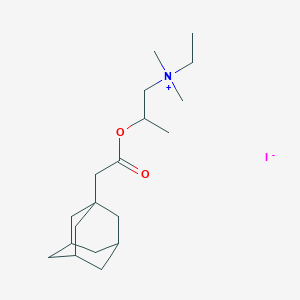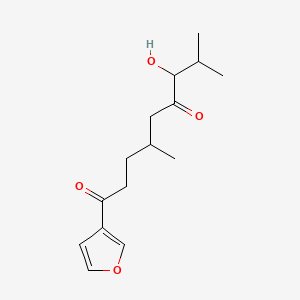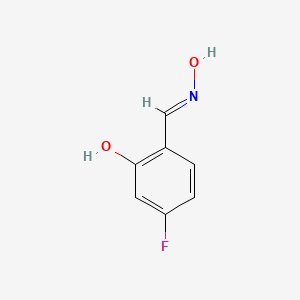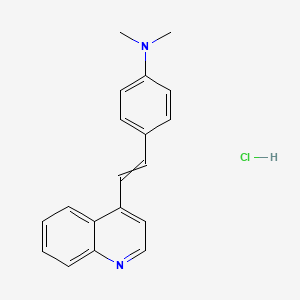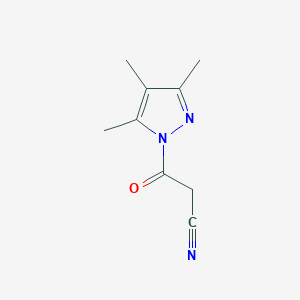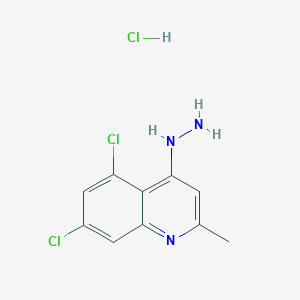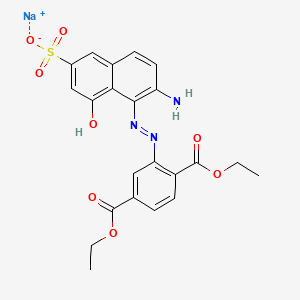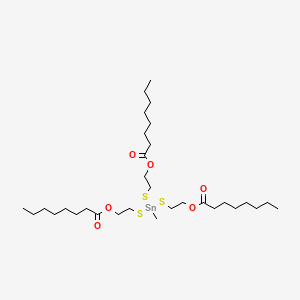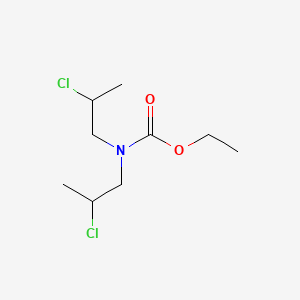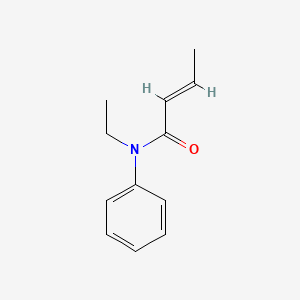
N-Ethylcrotonanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylcrotonanilide is an organic compound with the molecular formula C12H15NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group attached to a crotonanilide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethylcrotonanilide can be synthesized through several methods. One common synthetic route involves the reaction of crotonic acid with aniline in the presence of an acid catalyst, followed by the addition of ethyl iodide. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethylcrotonanilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-Ethylcrotonanilide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-Ethylcrotonanilide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-Ethylcrotonanilide can be compared with other similar compounds, such as:
N-Methylcrotonanilide: Similar structure but with a methyl group instead of an ethyl group.
N-Propylcrotonanilide: Similar structure but with a propyl group instead of an ethyl group.
N-Butylcrotonanilide: Similar structure but with a butyl group instead of an ethyl group.
These compounds share similar chemical properties but may differ in their reactivity, biological activity, and applications. This compound is unique due to its specific structure and the resulting properties that make it suitable for various applications.
Properties
CAS No. |
53188-82-2 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(E)-N-ethyl-N-phenylbut-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-3-8-12(14)13(4-2)11-9-6-5-7-10-11/h3,5-10H,4H2,1-2H3/b8-3+ |
InChI Key |
XTBRQTWUCGWBRA-FPYGCLRLSA-N |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


